4-(3-fluorophenoxy)-2-methylpyrimidine
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Overview
Description
4-(3-Fluorophenoxy)-2-methylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenoxy)-2-methylpyrimidine typically involves the reaction of 3-fluorophenol with 2-methylpyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dichloroethane, followed by heating under reflux . This reaction facilitates the formation of the desired compound through nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity while minimizing costs and environmental impact. An efficient method involves the use of inorganic bases to replace more hazardous reagents, simplifying the operation and reducing potential safety hazards . The reaction product is often isolated through crystallization, which is more cost-effective and environmentally friendly compared to traditional extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases like potassium carbonate and solvents such as dichloroethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
4-(3-Fluorophenoxy)-2-methylpyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(3-fluorophenoxy)-2-methylpyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazine: This compound shares a similar structure but includes a trifluoromethyl group, which can alter its chemical and biological properties.
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: Another related compound with an amino group, used in different synthetic and biological contexts.
Uniqueness
4-(3-Fluorophenoxy)-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its fluorophenoxy group contributes to its stability and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-fluorophenoxy)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-13-6-5-11(14-8)15-10-4-2-3-9(12)7-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVQVERBMBFIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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